Cas no 1333830-59-3 (N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide)

N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide is a synthetic organic compound featuring a unique molecular structure combining chlorophenyl, cyano, furan, and amide functional groups. Its hybrid architecture offers potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate for designing bioactive molecules. The presence of a 3-chlorophenyl group enhances lipophilicity, while the cyano and furan moieties contribute to electronic diversity, enabling interactions with biological targets. The amide linkage ensures stability under physiological conditions. This compound may serve as a scaffold for developing enzyme inhibitors or receptor modulators due to its structural versatility. Further studies are required to explore its full pharmacological or industrial applications.
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide structure
1333830-59-3 structure
Product Name:N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide
CAS No:1333830-59-3
MF:C16H14ClN3O3
MW:331.753662586212
CID:6237887
PubChem ID:53603635
Update Time:2025-10-17

N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide Chemical and Physical Properties

Names and Identifiers

    • 1333830-59-3
    • N-[1-[[(3-chlorophenyl)-cyanomethyl]amino]-1-oxopropan-2-yl]furan-3-carboxamide
    • AKOS033067420
    • EN300-26686444
    • CHEMBL4911624
    • N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide
    • Z1128963139
    • Inchi: 1S/C16H14ClN3O3/c1-10(19-16(22)12-5-6-23-9-12)15(21)20-14(8-18)11-3-2-4-13(17)7-11/h2-7,9-10,14H,1H3,(H,19,22)(H,20,21)
    • InChI Key: KDKCAMHTVYEHAB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C#N)NC(C(C)NC(C1=COC=C1)=O)=O

Computed Properties

  • Exact Mass: 331.0723690g/mol
  • Monoisotopic Mass: 331.0723690g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 95.1Ų

N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686444-0.05g
N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide
1333830-59-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide

Professional Introduction to N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide (CAS No. 1333830-59-3)

N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide, a compound with the CAS number 1333830-59-3, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a cyano group, a chlorophenyl moiety, and a furan-3-yl substituent, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular framework of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide is designed to interact with biological targets in a highly specific manner. The (furan-3-yl)formamido group, in particular, has been identified as a critical component for its ability to modulate enzyme activity and receptor binding. Recent studies have highlighted the role of furan derivatives in the development of novel therapeutic agents due to their unique electronic properties and metabolic stability.

In the realm of pharmaceutical innovation, this compound has been extensively studied for its pharmacological properties. The cyano group contributes to the compound's reactivity, enabling further derivatization and the exploration of new chemical entities. Additionally, the chlorophenyl moiety is known for its ability to enhance binding affinity to biological targets, making it an attractive feature for drug design.

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide with greater accuracy. Molecular docking studies have revealed potential interactions with various enzymes and receptors, suggesting its utility in treating a range of diseases. For instance, preliminary data indicate that this compound may exhibit inhibitory effects on certain kinases, which are implicated in cancer progression.

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the (furan-3-yl)formamido group necessitates careful handling to avoid unwanted side reactions. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to ensure high yields and purity.

The pharmacokinetic profile of this compound is another area of active investigation. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these parameters, scientists aim to develop more effective and safer therapeutic agents.

In conclusion, N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide (CAS No. 1333830-59-3) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of medicinal chemistry continues to evolve, compounds like this one will play a crucial role in shaping the future of healthcare.

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